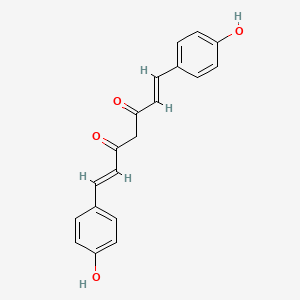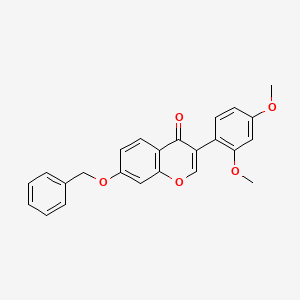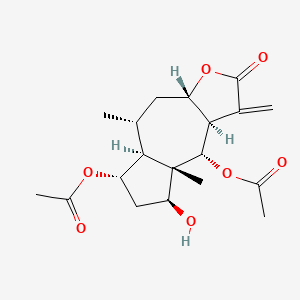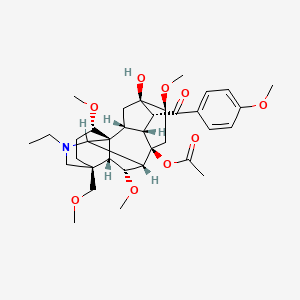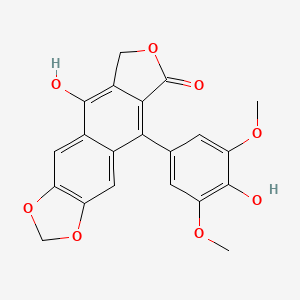
4'-Demethyldehydropodophyllotoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Demethyldehydropodophyllotoxin is an aryltetralin lignan that can be isolated from the leaves of Podophyllum hexandrum . This compound exhibits significant cytotoxic and antitumor activities . It is structurally related to podophyllotoxin, a well-known lignan used in the synthesis of various anticancer agents.
Mechanism of Action
Target of Action
It is known that this compound exhibits cytotoxic and antitumor activity
Mode of Action
Its cytotoxic and antitumor activities suggest that it may interfere with cellular processes such as dna replication or protein synthesis, leading to cell death
Biochemical Pathways
Given its cytotoxic and antitumor properties, it is likely that this compound impacts pathways related to cell growth and division . More research is needed to identify the exact pathways and their downstream effects.
Result of Action
4’-Demethyldehydropodophyllotoxin has been reported to exhibit cytotoxic and antitumor activity . This suggests that the compound may induce cell death in cancer cells, thereby inhibiting tumor growth.
Biochemical Analysis
Biochemical Properties
4’-Demethyldehydropodophyllotoxin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
4’-Demethyldehydropodophyllotoxin has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4’-Demethyldehydropodophyllotoxin is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Demethyldehydropodophyllotoxin can be synthesized through several chemical routes. One common method involves the demethylation of podophyllotoxin derivatives. The reaction typically requires specific reagents and conditions to achieve the desired product with high purity and yield .
Industrial Production Methods: Industrial production of 4’-Demethyldehydropodophyllotoxin often involves the extraction from natural sources, such as the leaves of Podophyllum hexandrum. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4’-Demethyldehydropodophyllotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound to enhance its biological activities or to synthesize derivatives with improved properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of 4’-Demethyldehydropodophyllotoxin, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
4’-Demethyldehydropodophyllotoxin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Podophyllotoxin: A closely related lignan with similar cytotoxic and antitumor activities.
Etoposide: A derivative of podophyllotoxin used as an anticancer drug.
Teniposide: Another podophyllotoxin derivative with antitumor properties.
Uniqueness: 4’-Demethyldehydropodophyllotoxin is unique due to its specific structural modifications, which may result in different biological activities compared to its analogs. Its ability to be further modified to create novel derivatives with potentially improved therapeutic properties makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,22-23H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMUNWUDCBRTKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the main sources of 4'-Demethyldehydropodophyllotoxin, and what other similar compounds have been found in these plants?
A1: this compound has been isolated from Dysosma pleiantha . This plant also contains other lignans such as podophyllotoxin, dehydropodophyllotoxin, 4'-demethylpodophyllotoxin, podophyllotoxone, and isopicropodophyllone . Another species, Dysosma versipellis, has been found to contain similar lignans, including podophyllotoxin, dehydropodophyllotoxin, 4'-demethylpodophyllotoxin, isopicropodophyllone, isodiphyllin, and L-picropodophyllotoxin glycosides . These findings suggest that Dysosma species are a potential source of various bioactive lignans.
Q2: What is the significance of identifying this compound in Dysosma pleiantha?
A2: The identification of this compound in Dysosma pleiantha is significant because it was the first reported instance of this compound being isolated from this specific plant species . This discovery contributes to our understanding of the phytochemical diversity within the Dysosma genus and highlights the potential of these plants as sources of novel bioactive compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
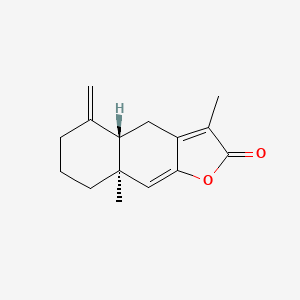
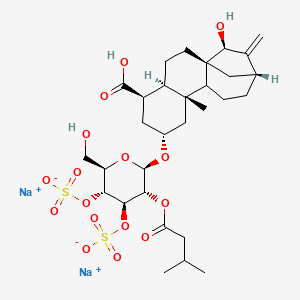

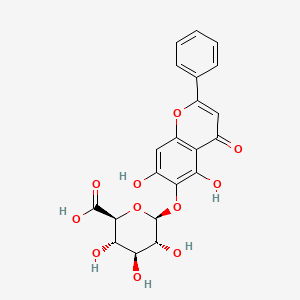
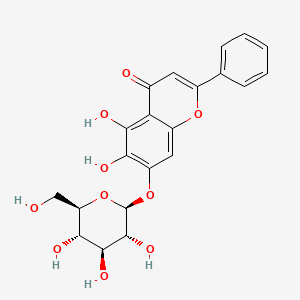
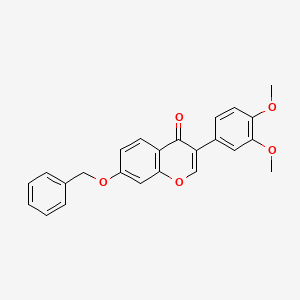
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B600236.png)
